5-(Acetylamino)-2-chlorobenzoic acid
Overview
Description
5-(Acetylamino)-2-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetylamino group at the 5-position and a chlorine atom at the 2-position of the benzoic acid ring
Mechanism of Action
Target of Action
It is structurally similar to other acylaminobenzoic acid derivatives , which are known to interact with various enzymes and receptors in the body. For instance, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, a similar compound, has been shown to target Neuraminidase in Influenza B virus and Influenza A virus .
Mode of Action
For instance, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid is known to inhibit Neuraminidase, an enzyme crucial for the life cycle of influenza viruses .
Biochemical Pathways
Similar compounds like 5-aminolevulinic acid (ala) are known to be key precursors for the biosynthesis of tetrapyrrole compounds, including chlorophyll, heme, and siroheme . These compounds play crucial roles in various biological processes, including photosynthesis and oxygen transport.
Result of Action
Structurally similar compounds like 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester have been reported to exhibit anti-tumorigenic properties by inhibiting histone deacetylase (hdac) enzymes .
Action Environment
It’s known that environmental factors such as temperature, ph, and presence of other compounds can affect the stability and efficacy of similar compounds .
Biochemical Analysis
Cellular Effects
The cellular effects of 5-(Acetylamino)-2-chlorobenzoic acid are not well-documented. It can be hypothesized that this compound could influence cell function by interacting with various cellular components and pathways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It can be inferred that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It can be hypothesized that this compound could have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It can be inferred that this compound could have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It can be inferred that this compound could be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It can be hypothesized that this compound could interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It can be inferred that this compound could be directed to specific compartments or organelles based on any potential targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-2-chlorobenzoic acid can be achieved through several methods. One common approach involves the acetylation of 2-chloro-5-aminobenzoic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetylation occurring at the amino group to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of acetic anhydride as the acetylating agent and pyridine as the catalyst remains common, with reaction conditions optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Acetylamino)-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetylamino group can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-aminobenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of N-acetyl-2-chloro-5-nitrobenzoic acid.
Reduction: Formation of 2-chloro-5-aminobenzoic acid.
Hydrolysis: Formation of 2-chloro-5-aminobenzoic acid.
Scientific Research Applications
5-(Acetylamino)-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-aminobenzoic acid: Lacks the acetyl group, making it less hydrophobic.
5-Acetylamino-2-bromobenzoic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity and interactions.
5-Acetylamino-2-fluorobenzoic acid: Contains a fluorine atom, which can influence its biological activity.
Uniqueness
5-(Acetylamino)-2-chlorobenzoic acid is unique due to the presence of both the acetylamino and chlorine groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-acetamido-2-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOFQIUOTAJRKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350494 | |
Record name | 5-(acetylamino)-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
719282-11-8 | |
Record name | 5-(acetylamino)-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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